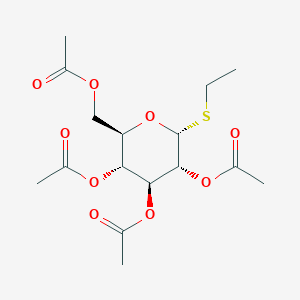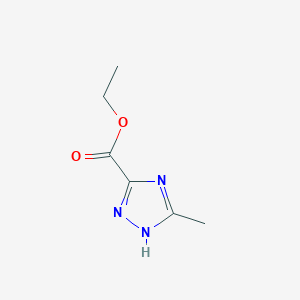
3-Bromobenzylalkohol
Übersicht
Beschreibung
3-Bromobenzyl alcohol, also known as (3-bromophenyl)methanol, is an organic compound with the molecular formula C₇H₇BrO. It is a colorless to light yellow liquid that is slightly soluble in water. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Wissenschaftliche Forschungsanwendungen
3-Bromobenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromobenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 3-bromobenzaldehyde using sodium borohydride in methanol. The reaction proceeds as follows:
3−Bromobenzaldehyde+NaBH4→3−Bromobenzyl alcohol+NaBO2
The reaction is typically carried out at room temperature, and the product is purified by recrystallization or distillation .
Industrial Production Methods
In industrial settings, 3-bromobenzyl alcohol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-bromobenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-bromobenzylamine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in 3-bromobenzyl alcohol can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium
Major Products Formed
Oxidation: 3-Bromobenzaldehyde.
Reduction: 3-Bromobenzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used
Wirkmechanismus
The mechanism of action of 3-bromobenzyl alcohol involves its interaction with specific molecular targets. For example, it can act as a substrate for alcohol dehydrogenase enzymes, leading to its oxidation to 3-bromobenzaldehyde. This reaction involves the transfer of a hydride ion from the alcohol to the enzyme’s cofactor, typically nicotinamide adenine dinucleotide (NAD+). The resulting product, 3-bromobenzaldehyde, can further participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3-Bromobenzyl alcohol can be compared with other similar compounds such as:
4-Bromobenzyl alcohol: Similar in structure but with the bromine atom at the para position. It exhibits similar chemical reactivity but may have different physical properties.
2-Bromobenzyl alcohol: The bromine atom is at the ortho position, which can lead to different steric and electronic effects in chemical reactions.
3-Chlorobenzyl alcohol: The chlorine atom replaces the bromine atom, leading to differences in reactivity and applications
These comparisons highlight the unique properties of 3-bromobenzyl alcohol, such as its specific reactivity patterns and applications in various fields.
Eigenschaften
IUPAC Name |
(3-bromophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNRRSWFBXQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166440 | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15852-73-0 | |
| Record name | 3-Bromobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15852-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Bromobenzyl alcohol in chemical synthesis?
A: 3-Bromobenzyl alcohol serves as a versatile building block in organic synthesis. One notable application is its use as an intermediate in the production of pyrethroid insecticides. [] This class of insecticides is known for its effectiveness in pest control. Additionally, 3-Bromobenzyl alcohol can be electrochemically oxidized to its corresponding aldehyde. [] This transformation highlights its utility in developing efficient and sustainable synthetic routes for valuable chemicals.
Q2: Are there any known phase transitions associated with 3-Bromobenzyl alcohol?
A: While 3-Bromobenzyl alcohol itself doesn't exhibit any documented phase transitions within the studied temperature range (above 77 K), its structural isomer, 4-Bromobenzyl alcohol, undergoes a phase transition from Phase II to Phase I at approximately 217 K. [] This difference highlights how subtle changes in the position of substituents can significantly influence the physical properties of a molecule.
Q3: How can spectroscopic techniques be employed to study 3-Bromobenzyl alcohol?
A: Nuclear Quadrupole Resonance (NQR) spectroscopy, specifically using the ⁸¹Br nucleus, has been instrumental in investigating the molecular dynamics and phase transitions of halogen-substituted benzyl alcohols, including 4-Bromobenzyl alcohol. [] Additionally, Fourier Transform Infrared Spectroscopy (FTIR) plays a crucial role in monitoring the electrochemical oxidation of 3-Bromobenzyl alcohol, allowing for real-time analysis of the reaction progress and product formation. []
Q4: What are the advantages of using continuous flow chemistry in reactions involving 3-Bromobenzyl alcohol?
A: Continuous flow electrochemical synthesis platforms offer significant advantages for reactions involving 3-Bromobenzyl alcohol. [] The integration of online monitoring techniques like FTIR and Gas Chromatography (GC) allows for real-time analysis of the reaction mixture, enabling self-optimization of reaction conditions and leading to improved yields and selectivity. Furthermore, continuous flow processes contribute to enhanced safety and scalability compared to traditional batch reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














